![molecular formula C21H23N3O4S2 B2814985 N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-66-1](/img/structure/B2814985.png)
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAPA and has a molecular formula of C20H22N2O3S2.
Scientific Research Applications
Anticonvulsant Activity
Compounds containing sulfonamide thiazole moieties have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed significant protection against picrotoxin-induced convulsion, highlighting the potential of such compounds in developing anticonvulsant therapies (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
Novel thiazolidine derivatives have demonstrated promising antioxidant and anti-inflammatory activities. These compounds, including those with methoxyphenyl and benzothiazolyl moieties, exhibited potent DPPH radical scavenging efficacy and significant anti-inflammatory action (Koppireddi et al., 2013).
Metabolic Stability Improvement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of analogs with improved metabolic stability, suggesting these compounds' applicability in cancer therapy (Stec et al., 2011).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Anticancer Activity
Synthesized thiazole derivatives have been evaluated for their anticancer activity, with some showing high selectivity and significant apoptosis induction in cancer cell lines. This research suggests the potential use of these compounds in developing new anticancer therapies (Evren et al., 2019).
Anti-Microbial Activities
Thiazole derivatives incorporating pyrazole moieties have shown significant anti-bacterial and anti-fungal activities, indicating their potential as novel antimicrobial agents (Saravanan et al., 2010).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYHPVLDMFQRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide |
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